BACE-1 Enzyme Affinity (Kd) – Class-Level Inference from Yan et al. (2017) Series
The specific target compound was not individually assayed in the Yan et al. publication; however, the closest structural analogs in the series—compounds bearing a 4-bromophenyl moiety on the thiazole/imidazole ring—demonstrated measurable BACE-1 binding affinities by surface plasmon resonance (SPR). For the broader series, Kd values ranged from 0.93 µM to >10 µM [1]. This provides a class-level baseline for target engagement that can be reasonably extrapolated to N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, given the conserved thioether-linked architecture.
| Evidence Dimension | BACE-1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly measured; predicted Kd range based on closest analogs: 0.93–10 µM |
| Comparator Or Baseline | Compound 41 (best-in-series): Kd not explicitly reported; IC50 = 4.6 µM |
| Quantified Difference | N/A – direct measurement unavailable |
| Conditions | SPR assay; recombinant BACE-1; Yan et al. 2017 |
Why This Matters
Establishes that the scaffold is a validated BACE-1 binder, with the 4-bromophenyl substitution pattern present in several active analogs, making this compound a rational probe for continued structure-activity exploration.
- [1] Yan G, Hao L, Niu Y, Huang W, Wang W, Xu F, Liang L, Wang C, Jin H, Xu P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017 Sep 8;137:462-475. PMID: 28624701. View Source
